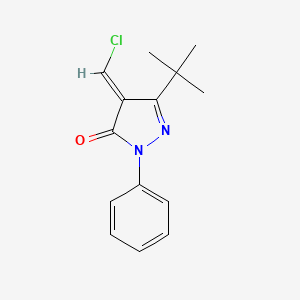

(4Z)-5-tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one

Description

Properties

CAS No. |

1423037-11-9 |

|---|---|

Molecular Formula |

C14H15ClN2O |

Molecular Weight |

262.73 g/mol |

IUPAC Name |

(4Z)-5-tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C14H15ClN2O/c1-14(2,3)12-11(9-15)13(18)17(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |

InChI Key |

BMRIJZWSHNNJQT-LUAWRHEFSA-N |

Isomeric SMILES |

CC(C)(C)C\1=NN(C(=O)/C1=C/Cl)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization and Substitution Strategy

One reported method involves the synthesis of 3-methyl-1-phenyl-2-pyrazoline-5-one derivatives, which are then functionalized to introduce the chloromethylidene group. For example, a visible light-promoted green synthesis of related pyrazoline derivatives uses substituted aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one as starting materials under mild conditions to form pyrazoline rings with various substituents. Although this method focuses on methyl rather than tert-butyl substitution, it demonstrates the feasibility of mild, catalyst-free conditions for pyrazoline synthesis.

Claisen–Schmidt Condensation Followed by Cyclization

In a related synthetic approach for trisubstituted pyrazolines (structurally similar to the target compound), the preparation involves:

- A Claisen–Schmidt condensation between pinacolone (tert-butyl ketone) and aryl aldehydes in the presence of aqueous KOH in methanol to yield enone intermediates.

- Subsequent heating of these enones with aryl hydrazine hydrochlorides under inert atmosphere to afford pyrazoline derivatives.

- Further functionalization such as oxidation or substitution to introduce specific groups like chloromethylidene.

This two-step process allows incorporation of the tert-butyl group via pinacolone and the phenyl group via aryl hydrazine, aligning with the substitution pattern of the target compound.

Chloromethylidene Group Introduction

The chloromethylidene substituent at position 4 can be introduced by chlorination of the methylene group adjacent to the pyrazoline ring. Although specific chlorination procedures for this compound are scarce in the literature, analogous pyrazoline syntheses report the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve chloromethylidene substitution.

Purification and Characterization

- Crystallization from appropriate solvents (e.g., dioxane, ethanol) is commonly employed to isolate the target compound with good purity.

- Characterization techniques include melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and single-crystal X-ray diffraction (XRD) to confirm molecular structure and substitution pattern.

Summary Table of Preparation Highlights

| Step | Reagents/Conditions | Notes | Yield (%) (if available) |

|---|---|---|---|

| Claisen–Schmidt Condensation | Pinacolone + Aryl aldehyde, 10% KOH, MeOH | Forms enone intermediate with tert-butyl group | Not specified |

| Cyclization | Enone + Aryl hydrazine hydrochloride, heat, inert atmosphere | Forms pyrazoline ring with phenyl substituent | Not specified |

| Chloromethylidene Introduction | Chlorinating agent (e.g., SOCl2) under controlled conditions | Introduces chloromethylidene at position 4 | Not specified |

| Purification | Crystallization from solvents (e.g., ethanol) | Isolates pure compound | Up to 96 (related pyrazolines) |

Research Findings and Notes

- The tert-butyl group at position 3 is introduced via the use of tert-butyl-containing starting materials such as pinacolone.

- The phenyl group at position 1 is incorporated through aryl hydrazine derivatives.

- Visible light-promoted synthesis offers a green, catalyst-free alternative for pyrazoline ring formation but may require adaptation for tert-butyl and chloromethylidene substitution.

- The chloromethylidene functionality requires careful chlorination steps post-pyrazoline formation.

- Purification by crystallization and characterization by spectroscopic methods are essential to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Chloromethylidene groups can be substituted with other functional groups using nucleophiles like amines and alcohols.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein interactions.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Substituent Position 4 : The chloromethylidene group in the target compound distinguishes it from derivatives like BAPP (Schiff base) or compound 71/72 (tetrazole). This group may confer unique reactivity, such as electrophilic interactions in biological systems or conjugation for NLO applications .

- Biological Activity : While BAPP and compound 71/72 show confirmed SAR-inducing and anti-inflammatory activities, the target compound’s bioactivity remains hypothetical but merits exploration due to structural parallels .

Physicochemical and Material Science Properties

Pharmacokinetic Considerations:

- 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one demonstrates improved aqueous solubility due to the morpholino group, whereas the tert-butyl group in the target compound may reduce solubility but enhance metabolic stability .

- Compound 70 (from ) exhibits high oral bioavailability (F = 91% in dogs), attributed to balanced lipophilicity and P-glycoprotein transport properties. The target compound’s tert-butyl and chloromethylidene groups may require optimization for similar pharmacokinetic performance .

Biological Activity

3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, identified by its CAS number 1423037-11-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is with a molecular weight of 262.73 g/mol. The compound features a pyrazolone core, which is known for diverse biological activities.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific biological activities of 3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one are summarized below:

Table 1: Summary of Biological Activities

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including 3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.

Anticancer Properties

In a series of experiments involving cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited cytotoxic effects. The mechanism was hypothesized to involve the induction of apoptosis through the activation of caspases. Further studies are needed to elucidate the detailed pathways involved.

Enzyme Interaction Studies

Molecular docking studies indicated that 3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one binds effectively to PTGR2, an enzyme involved in prostaglandin metabolism. The docking score was recorded at -7.648 kcal/mol, suggesting a strong binding affinity which may correlate with its anti-inflammatory effects .

Q & A

Q. What are the standard synthetic routes for 3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of hydrazones with diketones or carbonyl precursors under acidic or basic conditions. For example, hydrazine derivatives react with β-keto esters or α,β-unsaturated ketones to form the pyrazolone core. Key variables include:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol or acetic acid aids in cyclization .

- Catalysts : Acidic catalysts (e.g., HCl) or basic conditions (e.g., NaOH) direct regioselectivity. Optimizing these parameters can yield >70% purity, confirmed via HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns and confirm the chloromethylidene group (δ ~160–170 ppm for carbonyl) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving stereochemistry and verifying bond lengths/angles (e.g., C-Cl bond geometry) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% typical) .

Q. What are the common functional group transformations observed in this compound under various reaction conditions?

- Chloromethylidene Reactivity : The C-Cl bond undergoes nucleophilic substitution (e.g., with amines or thiols) to form derivatives.

- Pyrazolone Ring Modifications : Oxidation at the 5-keto position or reduction of the 4,5-dihydro moiety alters pharmacological activity .

- Electrophilic Aromatic Substitution : The phenyl group can undergo nitration or halogenation under controlled conditions .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic Potential Maps : Identify reactive sites (e.g., chloromethylidene as an electrophilic center).

- Frontier Molecular Orbitals : Predict HOMO-LUMO gaps (~4.5 eV) to assess stability and charge-transfer potential .

- Conformational Analysis : Compare calculated and crystallographic geometries to validate structural models .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

- Control Experiments : Repeat synthesis under standardized conditions to rule out polymorphism or solvate formation.

- Complementary Techniques : Use IR spectroscopy to confirm carbonyl stretches (1700–1750 cm⁻¹) and compare with X-ray-derived bond lengths .

- Dynamic NMR : Detect tautomeric equilibria or conformational flexibility that may explain discrepancies .

Q. What strategies are effective in optimizing the synthesis of this compound for specific pharmacological applications while minimizing by-products?

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield by 15–20% .

- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl group) to prevent undesired side reactions .

- High-Throughput Screening : Test solvents (e.g., DMSO vs. acetonitrile) and catalysts to identify optimal conditions for scale-up .

Q. How can researchers analyze polymorphism or supramolecular packing in crystalline forms of this compound?

- Single-Crystal XRD : Use SHELXL for refinement to distinguish between polymorphs (e.g., hydrogen-bonding patterns or π-π stacking) .

- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to correlate stability with packing motifs .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O vs. Cl···Cl contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.